molecular formula C26H26ClN5O4 B2742679 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide CAS No. 1090992-77-0

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B2742679
CAS No.: 1090992-77-0
M. Wt: 507.98
InChI Key: UZLIWKXJGUYCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide features a hybrid structure combining a quinoline carboxamide core and a substituted pyrimidine dione moiety. Key structural attributes include:

  • A 2-chloro substituent on the quinoline ring.
  • An N-(2-methoxyphenyl)methyl group attached to the carboxamide nitrogen.
  • A 6-amino-1-butyl-2,4-dioxopyrimidin-5-yl group linked to the quinoline via the carboxamide bridge.

Properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O4/c1-3-4-13-31-23(28)22(24(33)30-26(31)35)32(15-16-9-5-8-12-20(16)36-2)25(34)18-14-21(27)29-19-11-7-6-10-17(18)19/h5-12,14H,3-4,13,15,28H2,1-2H3,(H,30,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLIWKXJGUYCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2OC)C(=O)C3=CC(=NC4=CC=CC=C43)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Molecular Formula : C14H23ClN4O4
  • Molecular Weight : 348.81 g/mol
  • Functional Groups : Chloro, amine, and dioxo moieties contribute to its reactivity and biological interactions.

The presence of these functional groups suggests potential for diverse biological activities, including enzyme inhibition and receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For example:

  • MTT Assays : Research has shown that derivatives exhibit notable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. Compounds were evaluated using the NCI-60 cell panel assays, with some showing significant cytotoxicity across multiple cancer types .
CompoundCell Line TestedIC50 (µM)Remarks
Compound 18MCF-710.5High cytotoxicity
Compound 20MDA-MB-46812.3Effective against breast cancer

The mechanism by which this compound exerts its anticancer effects may involve:

  • Topoisomerase I Inhibition : Molecular docking studies suggest that the compound binds to the active site of topoisomerase I, inhibiting its function and leading to DNA damage in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown promise in antimicrobial applications:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have been tested against various bacterial strains, demonstrating effective antibacterial activity with MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .
Bacterial StrainMIC (µg/ml)Activity
Staphylococcus aureus3.9Strong
E. coli15.0Moderate

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential:

  • Protein Binding : Initial studies indicate potential binding to specific enzymes or receptors.
  • Surface Plasmon Resonance : This technique can be employed to study binding kinetics and affinities in detail.

Case Study 1: Breast Cancer Treatment

In a recent study focusing on breast cancer, compounds similar to the target compound were evaluated for their efficacy in inhibiting cell proliferation. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, making them potential candidates for further development as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The findings revealed significant antibacterial activity, suggesting that these compounds could be developed into effective treatments for bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in combating malaria. The compound exhibits antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays have shown that it can inhibit the growth of the parasite at low nanomolar concentrations . Furthermore, the compound's mechanism of action involves inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Case Study: Efficacy in Animal Models

In preclinical trials using P. berghei malaria mouse models, compounds similar to N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide demonstrated excellent oral efficacy with doses yielding effective concentrations below 1 mg/kg . These findings suggest that this class of compounds could be instrumental in developing new antimalarial therapies.

Anticancer Properties

The compound also shows promise in oncology. Quinoline derivatives are known for their anticancer activities through various mechanisms such as inhibiting tyrosine kinases and inducing apoptosis in cancer cells. Preliminary studies indicate that this compound may exhibit selective cytotoxicity against various cancer cell lines .

Table: Anticancer Activity Against Cell Lines

CompoundCell Line TestedIC50 (μg/mL)
Compound AHCT1161.9
Compound BMCF77.52
N-(6-amino...)HCT116TBD
N-(6-amino...)MCF7TBD

This table illustrates the varying degrees of efficacy observed in related compounds, highlighting the need for further investigation into the specific anticancer properties of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The target compound’s quinoline-pyrimidine dione hybrid distinguishes it from analogs in the evidence, which predominantly feature pyrimidine, thiazole, or thienopyrimidine cores:

  • DB06969 (): A thieno[2,3-d]pyrimidine carboxamide with dichlorophenyl and pyrrolidinylethoxy substituents. Its thienopyrimidine core may enhance π-π stacking compared to the quinoline system in the target compound .
  • N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): A pyrimidine derivative with fluorophenyl and methoxyphenyl groups.
Table 1: Core Structure Comparison
Compound Core Structure Key Structural Features
Target Compound Quinoline-Pyrimidine Hybrid system with dual aromatic and dione regions
DB06969 () Thienopyrimidine Fused thiophene-pyrimidine for enhanced stacking
N-(2-fluorophenyl)... () Pyrimidine Simple pyrimidine with fluorophenyl and methoxyphenyl

Substituent Effects on Activity

Substituent positioning and electronic properties critically influence bioactivity:

  • Chlorine Substituents: The target compound’s 2-chloro group on quinoline may enhance electrophilicity and target binding, similar to 4-chlorophenyl groups in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), which exhibited antimicrobial activity .
  • Methoxy Groups : The ortho-methoxyphenyl group in the target compound contrasts with the para-methoxyphenyl in ’s analog. Ortho substitution may sterically hinder interactions but improve metabolic stability compared to para isomers .
  • Butyl vs. Smaller Alkyl Chains : The 1-butyl group on the pyrimidine dione may increase lipophilicity and membrane permeability relative to methyl or ethyl groups in analogs like BP 27384 () .
Table 2: Substituent Impact on Physicochemical Properties
Compound Substituent Effect on Properties
Target Compound 2-Chloro (quinoline) Enhanced electrophilicity and binding
Target Compound N-Butyl (pyrimidine) Increased lipophilicity
Compound 4-Methoxyphenyl Improved solubility and hydrogen bonding
DB06969 () Pyrrolidinylethoxy Enhanced solubility and target engagement

Hydrogen Bonding and Crystal Packing

The target compound’s pyrimidine dione and amino groups provide hydrogen-bonding sites, analogous to the N–H⋯N interactions observed in ’s pyrimidine derivatives. However, unlike the compound, which lacks intermolecular hydrogen bonding due to steric hindrance, the target’s flexible butyl chain may facilitate crystal packing via weaker interactions like C–H⋯O or C–H⋯π bonds .

Potential Therapeutic Implications

While direct data for the target compound are unavailable, structural analogs suggest possible applications:

  • Antimicrobial Activity : Pyrimidine derivatives in demonstrated antibacterial and antifungal effects, likely due to interactions with microbial enzymes or DNA .
  • Kinase Inhibition: Thienopyrimidine analogs like DB06969 () are explored as kinase inhibitors, hinting that the quinoline-pyrimidine hybrid could target similar pathways .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Quinoline Core Formation : Cyclocondensation of substituted anilines with acryloyl derivatives under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline backbone .
  • Pyrimidine Substitution : Nucleophilic displacement at the 5-position of the pyrimidine ring using butylamine under reflux in aprotic solvents (e.g., DMF or THF), monitored by TLC for intermediate purity .
  • N-Alkylation : Reaction of the quinoline-4-carboxamide intermediate with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxyphenylmethyl group .
    Key Considerations : Optimize reaction temperatures (80–120°C) and stoichiometric ratios to minimize by-products like unsubstituted pyrimidine derivatives .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the substitution pattern, particularly distinguishing between the quinoline C4-carboxamide and pyrimidine N-alkylation sites. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the chloro-substituted quinoline moiety .
  • X-ray Crystallography : Resolves ambiguities in hydrogen bonding (e.g., intramolecular N–H⋯N bonds in the pyrimidine ring) and dihedral angles between aromatic planes .
  • HPLC-PDA : Ensures >95% purity using a C18 column with acetonitrile/water gradients (retention time ~12–15 min) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., hydrogen bonding patterns) be resolved for structural validation?

Methodological Answer:

  • Comparative Analysis : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to identify deviations in bond lengths or angles .
  • Temperature-Dependent Studies : Conduct variable-temperature XRD to assess thermal effects on intramolecular interactions, such as N–H⋯N bonds closing six-membered rings in the pyrimidine moiety .
  • Electron Density Maps : Use multipole refinement to detect weak interactions (e.g., C–H⋯π or C–H⋯O bonds) that stabilize the crystal lattice, which may explain polymorphic variations .

Q. What strategies are effective in optimizing the compound’s bioactivity through targeted structural modifications?

Methodological Answer:

  • SAR Studies : Systematically modify substituents (e.g., replacing the butyl group with cyclopropyl or fluorinated alkyl chains) to enhance binding to biological targets. Assay enzyme inhibition (e.g., kinase assays) and cellular uptake (e.g., fluorescence microscopy) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages at the methoxyphenylmethyl position) to improve solubility and bioavailability. Monitor stability in simulated physiological buffers .
  • Co-crystallization with Targets : Resolve X-ray structures of the compound bound to enzymes (e.g., topoisomerase II) to identify key interactions (e.g., halogen bonding via the 2-chloro group) .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables such as ATP concentration in kinase assays or serum percentage in cell viability tests to reduce variability .
  • Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional assays for inhibition). For example, validate quinoline-carboxamide interactions with DNA gyrase using both MIC assays and molecular docking .
  • Batch Analysis : Test multiple synthetic batches to rule out impurities (e.g., residual solvents or unreacted intermediates) affecting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.